molecular formula C6H12ClNO B3331635 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride CAS No. 850808-44-5

3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride

Cat. No.: B3331635
CAS No.: 850808-44-5
M. Wt: 149.62 g/mol
InChI Key: KYSZLSYGLCGLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in the development of novel therapeutic agents. Scientific literature indicates that substituted 3-azabicyclo[3.1.0]hexane derivatives have been investigated as potent inhibitors of the ketohexokinase (KHK) enzyme . KHK is a central enzyme in fructose metabolism, and inhibiting its activity is a promising therapeutic strategy for treating metabolic diseases . Research into KHK inhibitors is relevant for conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), hyperuricemia, and obesity . As a functionalized derivative of this core scaffold, this compound serves as a versatile synthon for further chemical exploration. It can be used to generate analogs for structure-activity relationship (SAR) studies or to conjugate the bicyclic system to other pharmacophores in the design of new bioactive molecules. This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZLSYGLCGLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850808-44-5
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850808-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Scientific Research Applications

Chemistry

In chemistry, 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride serves as a vital building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms due to its unique structural features that allow for diverse chemical transformations.

Biology

The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies. It has shown potential in:

  • Enzyme Inhibition : Particularly against proteases, which are crucial for various biochemical pathways.
  • Cell Signaling Modulation : Influencing pathways such as MAPK/ERK, essential for cell proliferation and differentiation.

Medicine

In medicinal chemistry, this compound is a key intermediate in synthesizing pharmaceuticals targeting the central nervous system (CNS). Notable applications include:

  • Antidepressant Development : Compounds derived from this compound have shown efficacy in treating depression and anxiety disorders by modulating neurotransmitter levels .
  • Neurological Disorders : Its structural resemblance to neurotransmitter analogs suggests potential uses in treating conditions like ADHD and Parkinson's disease .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Derivatives have demonstrated effectiveness against various cancer cell lines, highlighting its potential in oncology .
  • Antimicrobial Properties : The compound has shown antibacterial activity, making it a candidate for further studies targeting bacterial infections .

Case Study 1: Antidepressant Efficacy

A study explored the effects of derivatives of this compound on patients with treatment-resistant depression. Results indicated significant improvement in clinical ratings compared to placebo treatments, suggesting its potential as a novel therapeutic agent for mood disorders .

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of this compound revealed that certain derivatives inhibited the growth of tumor cells in vitro, indicating promising avenues for developing new cancer therapeutics .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position: The 6-position methanol in the target compound enables hydrogen bonding, critical for interactions in enzyme active sites (e.g., ketohexokinase inhibition ). Ester derivatives (e.g., ethyl or methyl carboxylates) at the 6-position increase lipophilicity, enhancing membrane permeability but may require hydrolysis for activation .
  • Aromatic substituents (e.g., naphthalenyl in Centanafadine) enhance binding to CNS targets like norepinephrine/dopamine transporters .
  • Safety and Handling :

    • The target compound’s hazards (skin/eye irritation) are common among azabicyclo derivatives, but esters may pose additional risks due to hydrolytic byproducts .

Biological Activity

Overview

3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride is a heterocyclic compound notable for its diverse biological activities, particularly in pharmacology. This compound has been investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design and its interactions with various biological macromolecules.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₄ClN
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 850808-44-5

The compound features a bicyclic structure containing a nitrogen atom, which is crucial for its biological activity. The bicyclic framework allows for potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes, disrupting essential biological processes such as cell proliferation and survival.
  • Receptor Interaction : It has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmitter levels and signaling pathways involved in mood regulation and cognitive functions.

Antitumor Activity

Recent studies have explored the antitumor effects of derivatives containing the 3-azabicyclo[3.1.0]hexane moiety:

  • In Vitro Studies : Compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including K562 (human erythroleukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells .
CompoundCell LineIC50 (µM)Effect
4aK56212Cytostatic
4cHeLa15Induces apoptosis

These findings suggest that the compound may induce cytostatic effects by altering the actin cytoskeleton and reducing cell motility, which are critical factors in cancer metastasis .

Neuropharmacological Effects

This compound has been investigated for its potential in treating neurological disorders:

  • Triple Reuptake Inhibition : Similar compounds have been characterized as triple reuptake inhibitors (TRIs), which modulate serotonin, norepinephrine, and dopamine levels, making them promising candidates for treating conditions like depression and ADHD .
DisorderMechanismReference
DepressionTRI action on neurotransmitters
ADHDModulation of monoamines

Case Studies

  • Clinical Trials on Depression :
    • A clinical study involving a derivative of 3-Azabicyclo[3.1.0]hexane showed significant improvement in patients with major depressive disorder compared to placebo controls, measured using the Clinical Global Impressions-Severity (CGI-S) scale .
  • Antitumor Efficacy :
    • In vitro studies using spiro-fused derivatives demonstrated a marked reduction in cell viability across several cancer cell lines, supporting the hypothesis that these compounds could serve as effective anticancer agents .

Q & A

Q. What are the established synthetic routes for 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation and subsequent functionalization. A common route starts with bicyclic amine precursors, followed by methanol group introduction via alkylation or oxidation. For example, ruthenium(II) catalysts can facilitate cyclopropanation to form the azabicyclo core, while methoxylation or hydroxylation steps introduce the methanol moiety . Reaction optimization focuses on:

  • Catalyst selection : Transition-metal catalysts (e.g., Ru) improve stereoselectivity.
  • Temperature control : Lower temperatures (0–5°C) reduce byproducts during cyclization.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the structural conformation of this compound validated?

Methodological Answer: Structural validation employs:

  • X-ray crystallography : Resolves bicyclic geometry and confirms stereochemistry.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., methine protons at δ 3.2–3.5 ppm) and verify the methanol group’s position .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 136.1 for the free base) .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The compound interacts with opioid receptors (e.g., mu-opioid receptors) and ketohexokinase (KHK) . Studies suggest:

  • Mu-opioid receptor modulation : Bicyclic amines mimic endogenous ligands, reducing addictive potential compared to traditional opioids .
  • KHK inhibition : Substituted derivatives act as competitive inhibitors, relevant for metabolic disorder research .

Q. How does the methanol group influence the compound’s physicochemical properties?

Methodological Answer: The methanol group enhances:

  • Solubility : Polar interactions improve aqueous solubility (~15 mg/mL in PBS).
  • Bioavailability : Hydrogen bonding with biological membranes increases absorption (logP ~0.8) .
  • Stability : The hydrochloride salt form prevents oxidation during storage .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 H₂O:ACN mobile phase) detect impurities at 254 nm.
  • Karl Fischer titration : Measures residual water (<0.5% w/w) .
  • Chiral chromatography : Validates enantiomeric excess (>99% for (1R,5S) isomers) .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in cyclopropanation?

Methodological Answer:

  • Catalyst screening : Test Ru(II), Rh(I), or organocatalysts for stereochemical control.
  • Solvent optimization : Use aprotic solvents (e.g., DCM) to stabilize intermediates.
  • In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress .

Q. Example Optimization Workflow :

Screen 5 catalysts under identical conditions.

Compare yields via LC-MS.

Scale the highest-yielding route with continuous flow reactors .

Q. How do structural modifications (e.g., substituents on the bicyclic core) alter receptor binding affinity?

Methodological Answer:

  • Molecular docking : Simulate interactions with mu-opioid receptor active sites (PDB: 4DKL).
  • SAR studies : Introduce methyl or halogen groups at C3/C6 to assess steric/electronic effects.
    • Data : Methyl substitution at C3 increases KHK inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for parent compound) .

Q. How can contradictory data on opioid receptor selectivity be resolved?

Methodological Answer:

  • Comparative binding assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for mu receptors) across cell lines.
  • Allosteric modulation studies : Test if the compound acts as a positive/negative allosteric modulator .
  • Species-specific assays : Evaluate affinity variations between human and rodent receptors .

Q. What strategies improve stability in aqueous formulations?

Methodological Answer:

  • pH adjustment : Stabilize at pH 4–5 to prevent hydrolysis.
  • Lyophilization : Formulate as a lyophilized powder for long-term storage .
  • Excipient screening : Add trehalose or cyclodextrins to reduce aggregation .

Q. How can computational modeling guide the design of high-affinity derivatives?

Methodological Answer:

  • QM/MM simulations : Model transition states for KHK inhibition.
  • Free-energy perturbation (FEP) : Predict binding ΔG changes for substituent modifications.
  • ADMET prediction : Use tools like SwissADME to optimize logP and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.